
tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a hydroxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate typically involves the esterification of a suitable hydroxy acid with tert-butyl alcohol. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of an amine from the carbamoyl group.
Substitution: Replacement of the tert-butyl ester group with other functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate involves its reactivity as a tert-butyl ester and carbamate. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. The carbamoyl group can undergo nucleophilic addition-elimination reactions, forming stable intermediates . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxy group.
Tert-butyl acetate: Contains a tert-butyl ester group but lacks the carbamoyl and hydroxy groups.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxy group but lacks the carbamoyl group.
Uniqueness
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is unique due to the presence of all three functional groups: tert-butyl ester, carbamoyl, and hydroxy. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl (2R)-5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(11)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
Clave InChI |
JDZNKANEDCTBEA-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)O |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)
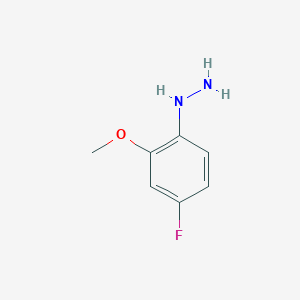

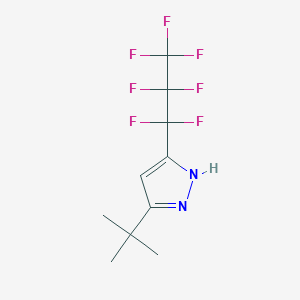
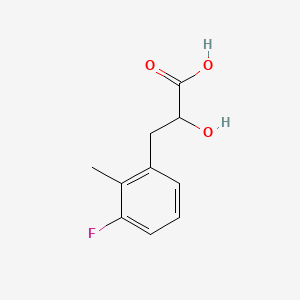
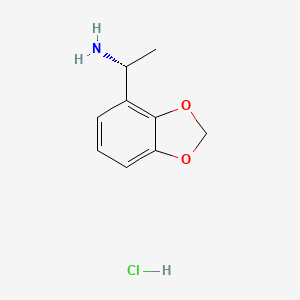
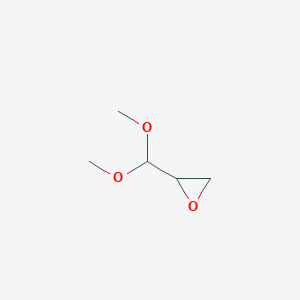
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
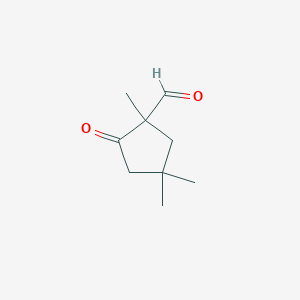
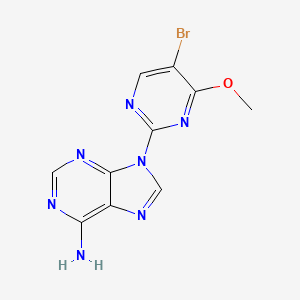
![4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride](/img/structure/B13474819.png)
